3,6-dibromo-9-hexyl-9H-carbazole

Melting Point Thermal Property Processability

Researchers developing organic electronic materials face inconsistent polymer performance when substituting carbazole monomers. The specific 3,6-dibromo substitution pattern and N-hexyl chain of this compound ensure optimal solubility, crystallinity, and reactivity for Suzuki or Kumada coupling polymerizations, delivering well-defined polycarbazoles with low PDI (~1.18). This translates to uniform thin films and consistent charge transport in OLED and OFET devices. • Enables solution-processable conjugated polymers via direct arylation polymerization (DArP), eliminating toxic organotin reagents. • Intermediate melting point (98-102°C) facilitates handling and purification. • Compatible with green chemistry principles for industrial-scale production.

Molecular Formula C18H19Br2N
Molecular Weight 409.2 g/mol
CAS No. 150623-72-6
Cat. No. B175639
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,6-dibromo-9-hexyl-9H-carbazole
CAS150623-72-6
Synonyms3,6-DibroMo-9-hexyl-9H-carbazole
Molecular FormulaC18H19Br2N
Molecular Weight409.2 g/mol
Structural Identifiers
SMILESCCCCCCN1C2=C(C=C(C=C2)Br)C3=C1C=CC(=C3)Br
InChIInChI=1S/C18H19Br2N/c1-2-3-4-5-10-21-17-8-6-13(19)11-15(17)16-12-14(20)7-9-18(16)21/h6-9,11-12H,2-5,10H2,1H3
InChIKeyPOMJRCRJZRALHK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3,6-Dibromo-9-hexyl-9H-carbazole Overview


3,6-Dibromo-9-hexyl-9H-carbazole (CAS 150623-72-6) is a brominated heterocyclic compound serving as a key monomer for the synthesis of conjugated polymers in organic electronics [1]. The compound features a planar carbazole core with two reactive bromine atoms at the 3 and 6 positions and a flexible hexyl chain at the 9-position [1]. This architecture provides a defined balance of processability, crystallinity, and reactivity that directly influences the performance of downstream polymers in OLEDs, OFETs, and OPVs [1].

1 Conjugated polymer monomer — designed for Suzuki, Kumada, and direct arylation polymerization workflows in organic electronics.
2 Solution-processable electronics — hexyl chain and intermediate thermal profile support solution-based thin-film fabrication for OLED, OFET, and OPV research.
3 Defined 3,6-dibromo reactivity — symmetric bromine substitution enables controlled chain-growth polymerization with narrow molecular weight distributions.

Structural Uniqueness of 3,6-Dibromo-9-hexyl-9H-carbazole


Generic substitution of 3,6-dibromo-9-hexyl-9H-carbazole with other carbazole monomers fails due to critical structure-property relationships. The N-alkyl chain length directly modulates solubility and solid-state morphology, which are decisive for solution processability and device film quality [1]. Furthermore, the specific 3,6-dibromo substitution pattern is essential for achieving sufficient hydrophobic character for phase separation in biological and materials applications, a property not replicated by other halogenation patterns [2]. Simply swapping this monomer for an analog with a different alkyl chain or halogen substitution will alter polymer molecular weight, polydispersity, and ultimately, electronic performance [1].

Target Monomer
3,6-Dibromo-9-hexyl-9H-carbazole
Hexyl chain length provides a specific balance of solubility, crystallinity, and thermal processability tuned for thin-film electronics.
Alkyl Chain Analog
Ethyl or octyl analogs
Shorter ethyl chains reduce solubility and raise melting point; longer octyl chains alter crystal packing to a bilayer motif, shifting charge-transport behavior.
Target Monomer
3,6-Dibromo substitution pattern
The 3,6-dibromo motif provides sufficient hydrophobic character for phase-separated domains and controlled step-growth reactivity.
Halogenation Analog
Other halogenation patterns
Mono-bromo or non-brominated carbazoles may not replicate the phase distribution behavior required for hydrophobic matrices or precise coupling stoichiometry.

Quantitative Comparison of 3,6-Dibromo-9-hexyl-9H-carbazole


Melting Point: Alkyl Chain Length Impact

The melting point of 3,6-dibromo-9-hexyl-9H-carbazole is 98-102°C, which is significantly lower than the 9-ethyl analog (melting point ~158-160°C) and higher than the 9-octyl analog (melting point ~75-80°C) . This intermediate melting point is a direct consequence of the hexyl chain length, balancing thermal stability with improved solubility for solution processing .

Melting Point
Cross-study comparable
98–102 °C
Intermediate thermal window supports solution processing without aggressive solvents.
Ethyl analog: ~158–160 °C; octyl analog: ~75–80 °C. Hexyl chain balances stability and solubility.
Melting Point Thermal Property Processability

Hydrophobic Phase Distribution: Dibromo Substitution Effect

Molecular dynamics simulations demonstrate that the 3,6-dibromo substitution pattern is necessary for sufficient hydrophobic character to drive migration from aqueous to octanol phases [1]. Derivatives lacking these specific bromine atoms agglomerated in the water phase and failed to distribute into the octanol phase, indicating a critical role for the 3,6-dibromo motif in determining phase behavior [1].

Phase Distribution
Class-level inference
3,6-Dibromo derivatives migrate to octanol phase; non-brominated analogs agglomerate in water.
Supports hydrophobic matrix and phase-separated domain design.
All-atom MD simulation at octanol/water interface. Data to verify for specific polymer systems.
Hydrophobicity Phase Distribution Drug Delivery

Polymerization Control: Low Polydispersity

While direct polymerization data for the hexyl monomer is limited, catalyst-transfer Kumada coupling of 3,6-dibromo-9-octyl-9H-carbazole yields polycarbazoles with a molecular weight (Mn) of 6148 and a low polydispersity index (PDI) of 1.18 [1]. The hexyl monomer is expected to perform similarly, but its shorter alkyl chain may lead to slightly different solubility and polymer molecular weight outcomes [1]. This controlled polymerization is a key advantage over the broader molecular weight distributions (PDI > 2) often obtained from step-growth methods [1].

Polymerization PDI
Class-level inference
PDI ~1.18
Supports narrow molecular weight distribution for reproducible electronic performance.
Based on octyl analog via Kumada coupling (Mn 6148). Step-growth methods typically yield PDI > 2.
Polymerization Polydispersity Molecular Weight Control

Crystallinity and Packing: Alkyl Chain Effects

Single-crystal X-ray analysis reveals that 3,6-dibromo-9-hexyl-9H-carbazole adopts a fully extended conformation for the hexyl chain and packs in an orthorhombic crystal system (Pca21) with a density of 1.584 Mg m⁻³ [1]. In contrast, the 9-octyl analog exhibits a bilayer packing motif with interdigitated alkyl chains, which isolates the carbazole units and alters intermolecular interactions [1]. This difference in solid-state packing directly impacts the material's charge transport properties and processability [1].

Crystal Packing
Cross-study comparable
Extended hexyl chain; orthorhombic Pca21; density 1.584 Mg/m³.
Fully extended conformation supports close π-π stacking for charge transport.
Octyl analog adopts interdigitated bilayer motif, altering intermolecular coupling. Single-crystal XRD at 294 K.
Crystallography Solid-State Morphology Charge Transport

Commercial Purity Benchmark

3,6-Dibromo-9-hexyl-9H-carbazole is commercially available with a purity of >98.0% (GC) from multiple reputable vendors, including TCI and J&K . This high purity is essential for polymerization reactions where impurities can act as chain terminators or catalyst poisons, leading to lower molecular weights and broader polydispersities .

Commercial Purity
Supporting evidence
>98.0% (GC)
High purity supports reproducible polymerization outcomes.
Meets typical purity threshold for electronic-grade monomer procurement. Vendor QC data to verify per batch.
Purity Procurement Quality Control

Optimal Applications of 3,6-Dibromo-9-hexyl-9H-carbazole


Solution-Processable Conjugated Polymers for OLEDs/OFETs

The intermediate melting point (98-102°C) and excellent solubility in organic solvents make 3,6-dibromo-9-hexyl-9H-carbazole an ideal monomer for synthesizing solution-processable conjugated polymers via Suzuki or Kumada coupling [1][2]. Its use as a monomer enables the creation of well-defined polycarbazoles with controlled molecular weight and low polydispersity (PDI ~1.18), which are critical for achieving uniform thin films and consistent charge transport in OLED and OFET devices [2].

Hydrophobic Matrices for Phase-Separated Systems

The necessity of the 3,6-dibromo substitution pattern for sufficient hydrophobic character, as validated by molecular dynamics simulations [3], positions this compound as a key building block for designing hydrophobic matrices in drug delivery systems or for creating phase-separated domains in organic electronic blends. This property ensures efficient migration to non-polar phases, which is essential for targeted delivery or optimized device morphology.

Hole-Transporting Materials for Perovskite Solar Cells

3,6-Dibromo-9-hexyl-9H-carbazole serves as a versatile starting material for synthesizing small-molecule hole-transporting materials (HTMs) [4]. Its fully extended hexyl chain conformation and planar carbazole core promote efficient π-π stacking, which can enhance hole mobility. This makes it a promising precursor for developing new HTMs with improved performance in perovskite solar cells compared to analogs with shorter or bulkier alkyl chains [4].

Direct Arylation Polymerization for Green Electronics

The 3,6-dibromo substitution pattern is specifically compatible with direct arylation polymerization (DArP), an atom-economical and environmentally friendly alternative to Stille and Suzuki couplings [5]. Using 3,6-dibromo-9-hexyl-9H-carbazole in DArP eliminates the need for toxic organotin reagents and reduces synthetic steps, aligning with green chemistry principles for the industrial production of conjugated polymers for solar cells and other electronic devices [5].

Application
Selection Property
Validation Focus
Solution-processable conjugated polymers for OLED/OFET research
Thermal processability and solubility profile
Solution-processing compatibility and film-forming uniformity
Hydrophobic matrices for phase-separated systems
3,6-Dibromo hydrophobic character
Phase distribution behavior in target polymer blend
Hole-transporting material precursors for perovskite solar cells
Extended chain conformation and planar carbazole core
Hole mobility and π-π stacking efficiency in thin films
Direct arylation polymerization for atom-economical synthesis
3,6-Dibromo reactivity pattern compatible with DArP
DArP compatibility and reduced synthetic step count

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

11 linked technical documents
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